molecular formula C18H18N2O4S2 B119917 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 314042-01-8

2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

Cat. No.: B119917
CAS No.: 314042-01-8
M. Wt: 390.5 g/mol
InChI Key: ATSWBWHRHAQVFM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of CID-1067700 is the Ras-related protein Rab7 . Rab7 is an endosome-localized small GTPase that plays a crucial role in the late endocytic pathway . It is involved in the transport of products from early to late endosomes and lysosomes .

Mode of Action

CID-1067700 acts as a competitive inhibitor of Rab7 . It binds to the nucleotide binding site of Rab7, thereby inhibiting its activity . This competitive inhibition is significant for both BODIPY-GTP and BODIPY-GDP binding .

Biochemical Pathways

The inhibition of Rab7 by CID-1067700 affects the endocytic pathway . Specifically, it downregulates the protein levels of Lamp1 and active cathepsin B in astrocytes after injury . It also inhibits the co-localization of cathepsin B and Rab7, and Lamp1 and Rab7 .

Pharmacokinetics

It is known that the compound can be administered viaintraperitoneal injection , suggesting that it is likely to have good bioavailability

Result of Action

CID-1067700 has been shown to have significant effects in models of ischemic stroke . It attenuates brain atrophy, improves neurologic deficits, and inhibits reactive astrogliosis in rat ischemic stroke . It also reduces class switch DNA recombination (CSR) in B cells and survival of plasma cells .

Action Environment

The action of CID-1067700 can be influenced by environmental factors such as oxygen and glucose deprivation . In a model of ischemic stroke, the compound was shown to protect astrocytes against injury induced by oxygen and glucose deprivation and reoxygenation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML282 involves multiple steps, including the formation of a thieno[2,3-c]pyran ring system. The key steps include:

Industrial Production Methods

Industrial production of ML282 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Chemical Reactions Analysis

Types of Reactions

ML282 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ML282 with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

ML282 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of GTPase activity.

    Biology: Employed in studies involving Rab7 and its role in vesicular transport and lysosomal function.

    Medicine: Investigated for its potential therapeutic applications in diseases involving dysregulated GTPase activity, such as certain cancers and genetic disorders.

    Industry: Utilized in high-throughput screening assays for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML282 is unique due to its high specificity and affinity for Rab7, with a Ki of 13 nM. This makes it a valuable tool for studying the role of Rab7 in cellular processes and for potential therapeutic applications .

Properties

IUPAC Name

2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-18(2)8-11-12(9-24-18)26-15(13(11)16(22)23)20-17(25)19-14(21)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,22,23)(H2,19,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSWBWHRHAQVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)O)NC(=S)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360013
Record name CID-1067700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314042-01-8
Record name CID-1067700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 2
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 4
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid
Reactant of Route 6
2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid

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